3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
Description
This compound features a benzamide core substituted with two chlorine atoms at the 3- and 5-positions, linked to a 3-thioxo-1,2,4-dithiazole moiety. The dithiazole-thioxo group introduces sulfur-rich electronic characteristics, which may enhance reactivity and biological activity, particularly in agrochemical or pharmaceutical contexts.
Properties
IUPAC Name |
3,5-dichloro-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2OS3/c10-5-1-4(2-6(11)3-5)7(14)12-8-13-9(15)17-16-8/h1-3H,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNIEGFEGFFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC(=S)SS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with thioamides under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring. The reaction mixture is then heated to a specific temperature to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of inflammatory pathways.
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Pyrazole-based carboxamides, such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a), share the carboxamide functional group but differ in their heterocyclic systems. Key distinctions include:
| Property | Target Compound | Pyrazole Carboxamide (3a) |
|---|---|---|
| Core Heterocycle | 1,2,4-Dithiazole with thioxo group | Pyrazole |
| Substituents | 3,5-Dichlorophenyl; dithiazole-thioxo | Chloro, cyano, methyl, phenyl groups |
| Melting Point (°C) | Not reported | 133–135 |
| Yield (%) | Not reported | 68 |
| Potential Applications | Likely agrochemical (inferred from Zoxamide) | Synthetic intermediates or bioactive agents |
The pyrazole derivatives exhibit moderate yields (62–71%) and lower melting points (123–183°C), suggesting higher solubility than the target compound, which may have enhanced thermal stability due to its sulfur-rich dithiazole ring .
Thiadiazine and Thiadiazole Derivatives ()
Compounds like 3,5-dichloro-N-(perfluorophenyl)-4H-1,2,6-thiadiazin-4-imine (9w) share sulfur-containing heterocycles but differ in substitution patterns and reactivity. The target compound’s 1,2,4-dithiazole-thioxo group likely confers greater electron-withdrawing effects compared to thiadiazines, influencing polymerization behavior.
Agrochemical Benzamide Analogs ()
Zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-p-toluamide) is a fungicidal benzamide with structural similarities to the target compound. Key comparisons:
| Property | Target Compound | Zoxamide |
|---|---|---|
| Core Structure | Benzenecarboxamide | Benzenecarboxamide |
| Substituents | Dithiazole-thioxo group | Chloro-ethyl-methyl-oxopropyl chain |
| Application | Not explicitly reported (inferred fungicide) | Confirmed fungicide |
| Molecular Weight (g/mol) | Not calculated | 439.5 (C₁₅H₁₇Cl₃N₂O₂) |
Zoxamide’s efficacy arises from its tubulin-inhibiting chloroalkyl side chain, whereas the target compound’s dithiazole-thioxo group may target different biochemical pathways, such as sulfur-dependent enzyme inhibition .
Thiazole Carbamate Derivatives ()
Thiazole-containing compounds like thiazol-5-ylmethyl carbamates feature nitrogen-sulfur heterocycles but lack the disulfide bonds present in the target compound’s dithiazole ring. These derivatives are often used in pharmaceuticals (e.g., protease inhibitors), whereas the target compound’s sulfur density may favor agrochemical applications.
Data Tables
Table 1. Comparative Physical Properties
| Compound Class | Example Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| Pyrazole Carboxamide | 3a | 133–135 | 68 | Chloro, cyano, phenyl |
| Thiadiazine | 9w | Not reported | Not given | Perfluorophenyl, thiadiazine |
| Agrochemical Benzamide | Zoxamide | Not reported | Not given | Chloroalkyl side chain |
| Target Compound | — | Not reported | Not given | Dithiazole-thioxo |
Table 2. Application and Reactivity Comparison
Biological Activity
3,5-Dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a synthetic compound known for its diverse biological activities. Its molecular formula is CHClNOS, with a molecular weight of approximately 323.2 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 323.2 g/mol |
| CAS Number | 477867-26-8 |
| Purity | Min. 95% |
| Physical State | Solid |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that it induces apoptosis (programmed cell death) in these cells through the activation of caspase pathways. This finding positions it as a candidate for further development in cancer therapeutics.
Insecticidal Effects
The compound has also been evaluated for its insecticidal properties. Field studies revealed that it effectively controls pest populations in agricultural settings. Its mode of action appears to involve neurotoxic effects on target insects, disrupting their normal physiological functions.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Results : Showed inhibition zones ranging from 15 mm to 30 mm depending on the concentration used.
- : Effective as a potential antimicrobial agent in pharmaceuticals.
-
Anticancer Mechanism Investigation :
- Objective : To explore the anticancer mechanisms.
- Results : Induced apoptosis in cancer cell lines with an IC50 value of 25 µM.
- : Promising candidate for further development in cancer treatment protocols.
-
Field Efficacy Trials :
- Objective : To evaluate insecticidal efficacy in crops.
- Results : Reduction in pest populations by up to 70% within two weeks of application.
- : Viable option for integrated pest management strategies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-dichloro-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, reacting substituted benzaldehyde derivatives with triazole precursors in ethanol under reflux, followed by solvent evaporation and filtration . Key intermediates, such as thiadiazole or isothiazole derivatives, are characterized using and NMR spectroscopy to confirm structural integrity .
Q. How is the compound’s biological activity assessed in preliminary screens?
- Methodological Answer : Bioactivity is evaluated using in vitro assays against microbial or fungal strains (e.g., Candida albicans or Staphylococcus aureus). Protocols involve minimum inhibitory concentration (MIC) tests, with compound dilutions incubated in nutrient broth and growth inhibition measured spectrophotometrically .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer : UV-Vis spectroscopy (e.g., ~250–300 nm for thioxo-dithiazole moieties) and NMR are essential. For example, NMR detects aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl groups), while NMR identifies carbonyl (δ ~165–170 ppm) and thiocarbonyl (δ ~180–190 ppm) signals .
Advanced Research Questions
Q. How can conflicting data on reaction yields or bioactivity be resolved in synthesis optimization?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., reflux time, solvent purity). Systematic optimization using design-of-experiment (DoE) approaches, such as varying iodine concentration in DMF-mediated cyclization, can improve reproducibility. Yields are quantified via HPLC, and bioactivity discrepancies are addressed using dose-response curves .
Q. What strategies are effective for analyzing environmental degradation pathways of this compound?
- Methodological Answer : Isotopic labeling (e.g., , ) combined with LC-MS/MS tracks degradation products in simulated environmental matrices (water, soil). For example, deuterated analogs (e.g., Zoxamide-[d5]) help identify hydrolysis or photolysis byproducts .
Q. How can computational tools predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking against fungal cytochrome P450 targets (e.g., CYP51) identifies key interactions, such as hydrogen bonding with the thioxo-dithiazole group .
Q. What experimental designs are suitable for long-term ecological risk assessment?
- Methodological Answer : Split-plot designs with environmental compartments (water, sediment) and biotic samples (algae, Daphnia) evaluate bioaccumulation. Chronic toxicity studies use OECD guidelines, measuring endpoints like LC50 and NOEC over 21–90 days .
Q. How can overlapping signals in NMR spectra of structurally similar analogs be resolved?
- Methodological Answer : 2D NMR techniques (e.g., COSY, HSQC) differentiate aromatic protons in dichlorophenyl vs. dithiazole rings. Variable-temperature NMR (-40°C to 25°C) reduces signal broadening caused by conformational exchange .
Methodological Notes
- Synthesis Optimization : Reflux time and solvent choice (e.g., acetonitrile vs. 1,4-dioxane) critically influence yield. For instance, cyclization in DMF with iodine requires <5 minutes to avoid over-oxidation .
- Analytical Validation : Cross-validate LC-MS results with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] at m/z 336.6 for Zoxamide) .
- Safety Protocols : Handle thiocarbonyl intermediates in fume hoods due to sulfur byproduct release (e.g., S during cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
